

M2698: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: M2698

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This guide provides an objective comparison of the kinase selectivity profile of **M2698**, a potent dual inhibitor of p70S6K and Akt, with other kinases. The information is intended to assist researchers in evaluating the suitability of **M2698** for their studies and to provide a transparent overview of its off-target effects. The data presented is based on preclinical findings and is crucial for understanding the compound's specificity and potential therapeutic applications.

Overview of M2698

M2698, also known as MSC2363318A, is an orally bioavailable, ATP-competitive inhibitor that targets key components of the PI3K/Akt/mTOR (PAM) signaling pathway.^{[1][2]} Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.^{[3][4]} **M2698** was developed to dually inhibit p70S6K and Akt1/3, which not only blocks a critical downstream effector of the PAM pathway but also circumvents the compensatory feedback activation of Akt often seen with mTORC1 inhibitors.^[1]

Kinase Selectivity Profile

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The cross-reactivity of **M2698** was evaluated against a broad panel of kinases to determine its selectivity.

Quantitative Analysis of Kinase Inhibition

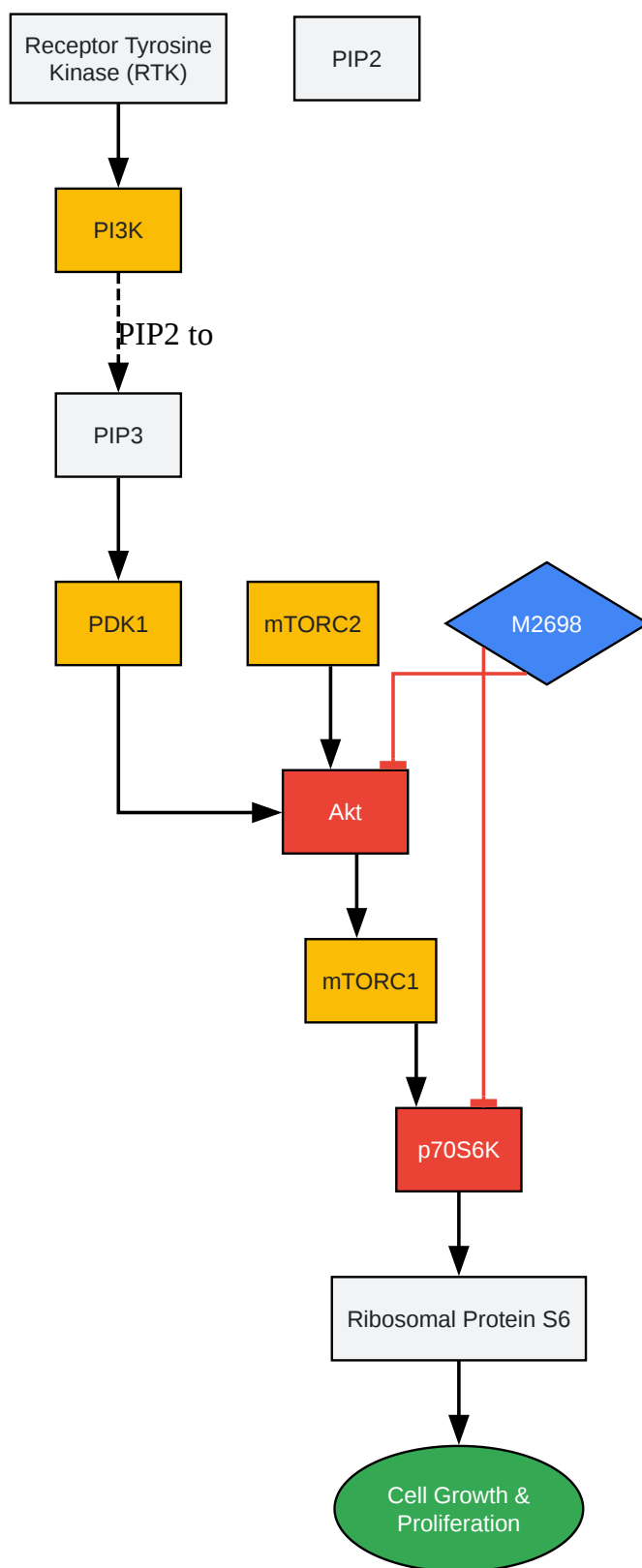
In a comprehensive screen against 264 human kinases, **M2698** demonstrated a high degree of selectivity for its primary targets.^{[1][3]} The half-maximal inhibitory concentration (IC50) values were determined for the most potently inhibited kinases. The data reveals that **M2698** is a highly potent inhibitor of p70S6K, Akt1, and Akt3, with an IC50 of 1 nM for each.^{[2][3][4][5]} A limited number of other kinases were inhibited with IC50 values within a 10-fold range of the primary targets.^{[1][3][4]}

Target Kinase	IC50 (nM)	Fold-selectivity vs. p70S6K
p70S6K	1	1
Akt1	1	1
Akt3	1	1
MSK1	<10	<10
MSK2	<10	<10
PKG1a	<10	<10
PKG1b	<10	<10
PKA	<10	<10
PrKX	<10	<10

Table 1: In vitro inhibitory activity of **M2698** against a panel of kinases. Data compiled from studies where **M2698** was screened against 264 kinases.^{[1][3][4]} The six off-target kinases with an IC50 within 10-fold of p70S6K are listed.

Signaling Pathway Context

M2698 is designed to inhibit the PI3K/Akt/mTOR (PAM) pathway, which is a central regulator of cell growth, proliferation, and survival. The dual inhibition of p70S6K and Akt by **M2698** is intended to provide a more complete blockade of this pathway compared to agents that target a single component.



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Caption: PI3K/Akt/mTOR signaling pathway with **M2698** inhibition points.

Experimental Protocols

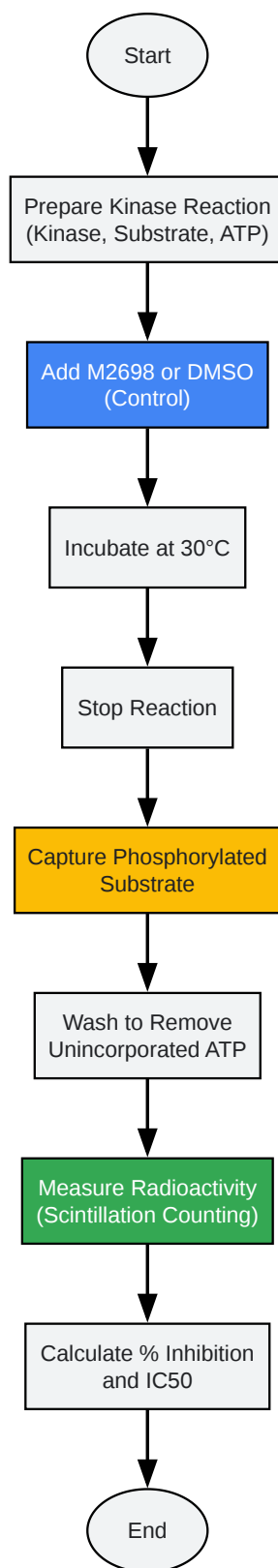
The kinase selectivity data presented in this guide was primarily generated using a radiometric protein kinase assay.

Radiometric Protein Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of **M2698** against a panel of kinases.

Methodology:

- **M2698** was tested against a panel of 264 human kinases at a concentration of 1 μ M to determine the percentage of remaining kinase activity compared to a DMSO control.[\[1\]](#)[\[3\]](#)
- The assay directly measures the catalytic incorporation of radiolabeled phosphate (from [γ -³³P]ATP) onto a kinase-specific substrate.[\[1\]](#)
- For the 17 most sensitive kinases identified in the initial screen, a dose-response curve was generated to determine the precise IC₅₀ value.[\[1\]](#)[\[3\]](#)
- The assays were performed according to the guidelines provided by Merck Millipore.[\[1\]](#)[\[3\]](#)



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Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion

M2698 is a potent and highly selective dual inhibitor of p70S6K and Akt1/3.[1][3][6] While it exhibits inhibitory activity against a small number of other kinases, this off-target activity occurs at concentrations that are significantly higher than those required for the inhibition of its primary targets. The focused activity of **M2698** within the PAM pathway, combined with its ability to overcome feedback loops, makes it a valuable tool for cancer research and a promising candidate for further clinical investigation in cancers with PAM pathway dysregulation.[1][4]

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